
7-isopentyl-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-isopentyl-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione, also known as PD98059, is a chemical compound that is widely used in scientific research to study the MAP kinase signaling pathway. This pathway is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. PD98059 is a potent inhibitor of the MAP kinase pathway and has been shown to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Crystal Structure and Molecular Geometry
Research into the crystal structure and molecular geometry of related purine derivatives, such as 8-amino-7-(4-morpholinobutyl)theophylline, reveals typical geometries of the purine fused-ring system. These studies highlight the importance of molecular conformation in understanding the potential interactions and stability of these compounds within biological systems (Karczmarzyk & Pawłowski, 1997).
Potential Bronchodilator Agents
Investigations into beta-diketone and 3,5-dimethyl isoxazole derivatives of theophylline have explored their potential as bronchodilator agents. This research underscores the chemical versatility of purine derivatives and their possible therapeutic applications, focusing on their mechanism of action in inhibiting bronchospasm induced by histamine (Akgün, Balkan, Erol, & Batu, 1998).
Anxiolytic Activity and Receptor Affinity
A study on 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives with anxiolytic activity delves into the synthesis, crystal structure, and structure-activity relationship of these compounds. It emphasizes their affinity for serotonin receptors, highlighting the potential of purine derivatives in modulating neurotransmitter systems (Chłoń-Rzepa et al., 2014).
Enantioselective Synthesis Applications
The enantioselective synthesis of α-hydroxy γ-butyrolactones from an ephedrine-derived morpholine-dione showcases the application of purine derivatives in organic synthesis, offering pathways to stereoselectively create complex molecules with potential pharmacological activities (Pansare, Shinkre, & Bhattacharyya, 2002).
Sulfur-Transfer Agents
Research on the preparation of sulfur-transfer agents, such as 4-[(2-cyanoethyl)sulfanyl]morpholine-3,5-dione, indicates the role of purine derivatives in developing reagents for synthetic chemistry. These compounds facilitate the introduction of sulfur-containing functional groups, broadening the toolbox available for chemical synthesis (Klose, Reese, & Song, 1997).
Propriétés
IUPAC Name |
1,3-dimethyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3/c1-11(2)5-6-21-12-13(18(3)16(23)19(4)14(12)22)17-15(21)20-7-9-24-10-8-20/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAVUERMQBGUSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCOCC3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2589675.png)
![5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2589677.png)
![N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2589679.png)
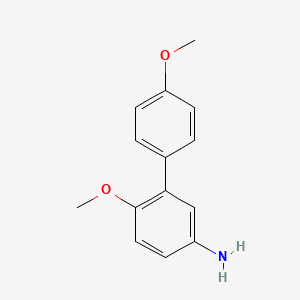
![(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl methanesulfonate](/img/structure/B2589682.png)

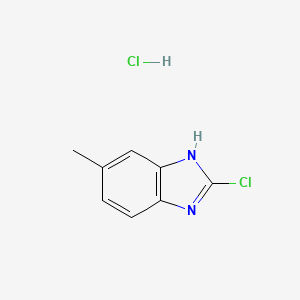
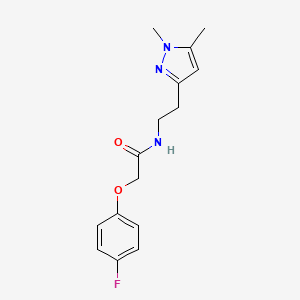
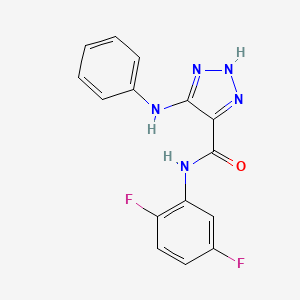
![(4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2589688.png)
![8-methoxy-3-methyl-2-[(2-methylbenzyl)sulfanyl]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2589690.png)
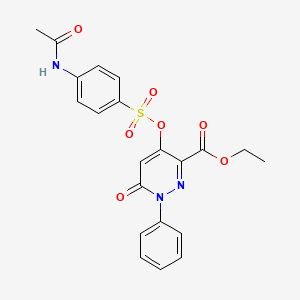
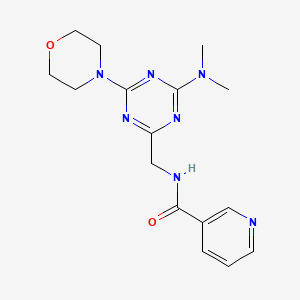
![N-benzo[e][1,3]benzothiazol-2-yl-2-phenylquinoline-4-carboxamide](/img/structure/B2589697.png)